6-(Biotinamido)hexylazide

Spacer arm optimization Biotin-streptavidin binding Linker design

6-(Biotinamido)hexylazide (N-(6-azidohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide; CAS 952091-45-1) is a heterobifunctional biotinylation reagent comprising a biotin moiety and a terminal azide group connected via a six-carbon hexyl alkyl spacer (C6 linker). The compound has a molecular formula of C₁₆H₂₈N₆O₂S and a molecular weight of 368.50 g/mol, with commercial standard purity ≥95% as verified by NMR, HPLC, and GC batch analysis.

Molecular Formula C16H28N6O2S
Molecular Weight 368.5 g/mol
Cat. No. B2361427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Biotinamido)hexylazide
Molecular FormulaC16H28N6O2S
Molecular Weight368.5 g/mol
Structural Identifiers
InChIInChI=1S/C16H28N6O2S/c17-22-19-10-6-2-1-5-9-18-14(23)8-4-3-7-13-15-12(11-25-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24)/t12-,13-,15-/m0/s1
InChIKeyFQCSBODFFJKHKE-YDHLFZDLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(Biotinamido)hexylazide (CAS 952091-45-1): Core Specifications and Procurement Baseline


6-(Biotinamido)hexylazide (N-(6-azidohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide; CAS 952091-45-1) is a heterobifunctional biotinylation reagent comprising a biotin moiety and a terminal azide group connected via a six-carbon hexyl alkyl spacer (C6 linker) [1]. The compound has a molecular formula of C₁₆H₂₈N₆O₂S and a molecular weight of 368.50 g/mol, with commercial standard purity ≥95% as verified by NMR, HPLC, and GC batch analysis . It is designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling covalent conjugation of the biotin affinity tag to alkyne-functionalized biomolecules such as proteins, nucleic acids, and small-molecule probes . The biotin moiety retains full binding capacity toward avidin and streptavidin (Kd ≈ 10⁻¹⁵ M), facilitating downstream detection, enrichment, and affinity purification workflows [1].

Why 6-(Biotinamido)hexylazide Cannot Be Directly Substituted with Other Biotin-Azide Reagents


Biotin-azide reagents are not functionally interchangeable because the linker chemistry and spacer arm composition directly determine three critical performance parameters: (1) the efficiency of biotin-streptavidin binding following conjugation, (2) the aqueous solubility and aggregation propensity of the labeled conjugate, and (3) the chemical stability and compatibility with downstream processing conditions . Alkyl-based spacers (e.g., C6 hexyl) provide a defined, non-cleavable, hydrophobic linkage that differs fundamentally from PEG-based spacers (hydrophilic, flexible, extended reach) and cleavable linkers (e.g., disulfide, Dde, azo, or photocleavable moieties) [1]. Furthermore, spacer arm length optimization is non-trivial: C4-C6 alkyl lengths are established as the optimal range for minimizing steric hindrance while preserving efficient biotin-avidin binding, whereas shorter (C3) or longer (C12, PEG-series) arms each introduce distinct spatial and solubility trade-offs . Selecting an inappropriate biotin-azide analog can result in reduced conjugation yield, impaired streptavidin capture efficiency, increased non-specific hydrophobic interactions, or unintended linker cleavage—all of which compromise experimental reproducibility in proteomics and bioconjugation workflows .

Quantitative Differentiation of 6-(Biotinamido)hexylazide Against Key Comparator Compounds


Spacer Arm Length: C6 Alkyl Chain Occupies the Optimal Range for Steric Accessibility

The six-carbon hexyl spacer of 6-(Biotinamido)hexylazide falls precisely within the experimentally validated optimal C4-C6 length range for biotin linker arms, a range established to effectively mitigate steric hindrance between the biotin moiety and the conjugated target molecule while preserving efficient access to the streptavidin binding pocket . In contrast, C3 (3-carbon) spacers provide insufficient separation, increasing steric interference; C12 (12-carbon) spacers offer excessive length that may increase hydrophobic interactions and non-specific binding; and PEG-based spacers (e.g., PEG₄ with 15-16 atoms) introduce hydrophilicity at the cost of increased molecular weight and altered conjugate solubility profiles . The C6 length represents a balanced, well-characterized choice that has been standardized as the default biotin modification for oligonucleotide conjugation and protein labeling applications [1].

Spacer arm optimization Biotin-streptavidin binding Linker design

Molecular Weight: The Lightest Non-Cleavable Biotin-Azide Reagent Reduces Labeling Perturbation

At a molecular weight of 368.50 g/mol, 6-(Biotinamido)hexylazide is among the lowest molecular weight biotin-azide reagents commercially available that lack cleavable linker functionality . In comparison, Biotin-PEG₃-azide (MW 444.6 g/mol) adds approximately 76 g/mol (+21%) of additional mass to the conjugate; Biotin-PEG₂-C6-azide (MW 513.65 g/mol) adds approximately 145 g/mol (+39%); and Biotin-PEG₇-azide (MW 620.8 g/mol) adds approximately 252 g/mol (+68%) . This mass differential translates directly to increased hydrodynamic radius and potential alteration of native protein conformation, diffusion behavior, and binding kinetics when larger PEG-based reagents are employed. For applications where preserving the native biophysical properties of the target biomolecule is paramount—particularly for small proteins, peptides, or small-molecule probes—the minimal mass contribution of the C6 alkyl spacer confers a measurable advantage in minimizing labeling-induced functional perturbation .

Minimal perturbation labeling Conjugate size Biotinylation reagent selection

Chemical Linker Stability: Non-Cleavable C6 Alkyl Chain Ensures Irreversible, Indefinitely Stable Conjugation

The C6 hexyl spacer in 6-(Biotinamido)hexylazide is a simple alkyl chain that is chemically inert under all standard biological buffer conditions, including denaturing agents (SDS, urea, guanidine-HCl), reducing agents (DTT, TCEP, β-mercaptoethanol), and across a broad pH range (pH 2-10) and temperature spectrum (up to 95°C) [1]. This non-cleavable nature stands in direct contrast to cleavable biotin-azide analogs: disulfide-containing linkers undergo reductive cleavage with 50 mM DTT or 10 mM 2-mercaptoethanol; Dde-containing linkers are cleaved by 2% aqueous hydrazine; azo-based linkers are cleaved by 50 mM sodium dithionite; and photocleavable linkers require UV irradiation (300-350 nm) [2]. While cleavable linkers enable elution of captured biomolecules, their cleavage conditions may be incompatible with certain downstream applications or introduce unintended modifications. The C6 alkyl spacer provides an irreversible, permanent biotin tag that remains intact through stringent wash conditions and downstream processing, offering unambiguous, stable conjugation for applications where quantitative retention of the biotin label is required [3].

Linker stability Non-cleavable biotin Downstream compatibility

Alkyl vs. PEG Spacer: Distinct Solubility and Membrane Permeability Profiles Dictate Application Suitability

The C6 alkyl spacer confers moderate hydrophobicity to 6-(Biotinamido)hexylazide, which is the standard, well-characterized property for biotinylation reagents used in cell membrane-permeable probe design and organic-phase click reactions . In contrast, PEG-based biotin-azide reagents (e.g., Biotin-PEG₃-azide, Biotin-PEG₇-azide) incorporate hydrophilic PEG spacers that significantly enhance aqueous solubility—an advantage for labeling hydrophilic proteins and minimizing aggregation, but a property that also reduces membrane permeability and may alter the partitioning behavior of conjugated small molecules . PEG linkers are specifically noted to increase membrane impermeability of conjugated molecules, which is beneficial for cell-surface labeling without internalization but detrimental for intracellular target engagement . The choice between alkyl and PEG spacers is therefore application-driven: C6 alkyl linkers are preferred for intracellular labeling, small-molecule probe development, and organic-phase conjugation; PEG linkers are preferred for extracellular labeling, hydrophilic protein biotinylation, and applications requiring minimal non-specific hydrophobic interactions .

Spacer hydrophobicity Aqueous solubility Membrane permeability

Procurement-Guiding Application Scenarios for 6-(Biotinamido)hexylazide Based on Differentiated Properties


Intracellular Small-Molecule Target Identification via Bioorthogonal Click Chemistry

In chemical proteomics workflows for identifying intracellular protein targets of bioactive small molecules, 6-(Biotinamido)hexylazide is the preferred biotin-azide handle due to its C6 alkyl spacer, which confers sufficient membrane permeability for intracellular azide-alkyne cycloaddition (CuAAC) reactions [1]. The minimal molecular weight (368.5 g/mol) reduces the risk of altering the binding kinetics or subcellular localization of the conjugated probe, and the non-cleavable alkyl linker ensures that the biotin tag remains intact through stringent cell lysis, denaturing washes, and on-bead digestion steps [2]. This compound is directly applicable to protocols such as SIM-PAL (Small Molecule Interactome Mapping by Photo-Affinity Labeling), where isotopically coded biotin azide handles are conjugated to diazirine-alkyne-functionalized probes for quantitative proteomic target identification [1].

Permanent Biotinylation of Oligonucleotides for Solid-Phase Capture and Detection

For oligonucleotide biotinylation requiring a stable, non-cleavable affinity tag, 6-(Biotinamido)hexylazide provides the optimal C6 spacer length that has been established as the standard for 5′- and 3′-terminal biotin modifications [1]. The C6 linker effectively reduces steric hindrance between the oligonucleotide backbone and the biotin moiety, enabling efficient streptavidin binding on solid supports such as magnetic beads, microplates, and biosensor surfaces [2]. The alkyl spacer is chemically inert under hybridization conditions (elevated temperatures, varying ionic strengths) and remains stable through multiple rounds of capture and regeneration, in contrast to cleavable biotin analogs that may undergo unintended release [3]. This compound is recommended for qPCR probe development, pull-down assays, and DNA-encoded library immobilization [1].

Bioorthogonal Conjugation in Organic Solvents or Mixed-Phase Click Reactions

When click chemistry biotinylation must be performed in organic solvents (e.g., DMSO, DMF, methanol) or mixed aqueous-organic phases—common in small-molecule library functionalization, nanoparticle surface modification, and polymer bioconjugation—the hydrophobic C6 alkyl spacer of 6-(Biotinamido)hexylazide ensures complete solubility and efficient CuAAC reactivity without the phase-separation or precipitation issues that can occur with hydrophilic PEG-based biotin-azide reagents [1]. The compound's moderate hydrophobicity (XLogP3 estimated at 1.0-1.5) matches the solubility profile of many organic-soluble alkynes and catalyst systems, facilitating high-yield conjugation under standard click chemistry conditions [2]. This application scenario leverages the distinct alkyl linker property that differentiates it from PEG-based alternatives optimized for purely aqueous biological buffers [3].

Minimal-Perturbation Labeling of Low-Molecular-Weight Peptides and Small Protein Domains

For biotinylation of peptides (<5 kDa) and small protein domains (<30 kDa), the addition of large PEG-based biotin tags can significantly alter hydrodynamic radius, diffusion behavior, and binding interactions [1]. 6-(Biotinamido)hexylazide, with its molecular weight of only 368.5 g/mol and compact C6 alkyl spacer, introduces the minimal possible mass addition among non-cleavable biotin-azide reagents, reducing the likelihood of functional perturbation [2]. This is particularly critical in competitive binding assays, NMR structural studies, and SPR biosensor applications where even modest mass increases (~20-40% of peptide mass) can measurably alter association/dissociation kinetics or introduce steric interference with binding partners [3]. The compound's well-defined, single-isomer structure ensures reproducible conjugate stoichiometry and analytical characterization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Biotinamido)hexylazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.